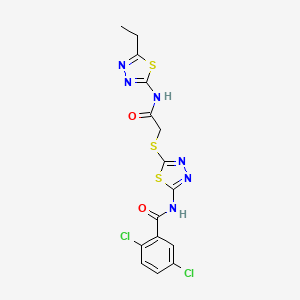

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

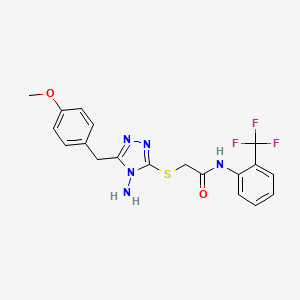

This compound belongs to a class of chemicals characterized by the presence of a furan ring, a trifluoromethylphenyl group, and a cyanoacrylate moiety. Its structure suggests potential applications in materials science, organic synthesis, and possibly as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.

Synthesis Analysis

Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA) is synthesized and characterized through experimental measurements and theoretical calculations, demonstrating its strong electrophilic nature and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).

Molecular Structure Analysis

The molecular structure is confirmed by single crystal X-ray diffraction, indicating a three-dimensional supramolecular network governed by hydrogen bonds and π-π stacking interactions, which play a crucial role in stabilizing the molecular conformation (Matos et al., 2016).

Chemical Reactions and Properties

The compound exhibits strong electrophilic behavior, with local reactivity descriptors indicating reactive sites within the molecule, making it suitable for various chemical reactions, including the formation of heterocyclic compounds (Singh et al., 2013).

Physical Properties Analysis

Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate crystals show a triclinic crystal system with detailed optical, thermal, and electrical characterizations, suggesting potential for applications in materials science (Kotteswaran et al., 2017).

Chemical Properties Analysis

Theoretical and experimental studies reveal the compound's photoluminescence behavior and its suitability for non-linear optical applications due to its first hyperpolarizability. The presence of intermolecular hydrogen bonding further influences its chemical properties (Singh et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks

(E)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate and its derivatives are key components in the synthesis of various complex compounds. For instance, a study by Masesane and Steel (2004) describes the use of similar ethyl acrylate derivatives in the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which serve as useful building blocks for β-peptides (Masesane & Steel, 2004).

Intermediates in Chemical Synthesis

These compounds have been reported to function as intermediates in various chemical syntheses. For example, Xu et al. (2015) developed a novel one-pot, three-component Wittig–S N Ar approach to synthesize derivatives of ethyl acrylate, which are used as intermediates in the production of aurora 2 kinase inhibitors (Xu et al., 2015).

Molecular Characterization and Analysis

Ethyl acrylate derivatives have been the subject of detailed molecular characterization and analysis. For instance, Rawat and Singh (2015) conducted an experimental and theoretical study on a newly synthesized ethyl acrylate derivative, revealing insights into its electronic structure and reactivity (Rawat & Singh, 2015).

Materials Science and Polymer Research

These compounds also find applications in materials science, particularly in polymer research. For example, Burgess et al. (2014) discussed the use of furan derivatives, related to ethyl acrylate, in the production of poly(ethylene furanoate) as a biosourced alternative to conventional polymers, highlighting its improved barrier and thermal properties (Burgess et al., 2014).

Catalysis and Green Chemistry

Furthermore, Pawaiyaa et al. (2014) explored the use of ethyl-2-cyano3-phenyl acrylate, synthesized by Knoevenagel condensation using Phillipsite Zeolite as a catalyst, demonstrating the application of these compounds in catalysis and green chemistry (Pawaiyaa et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGEERCTVZLGJ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)